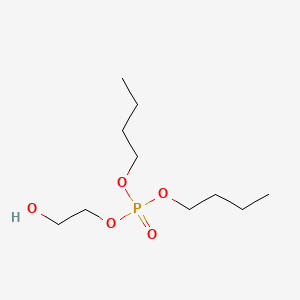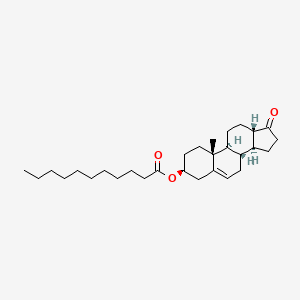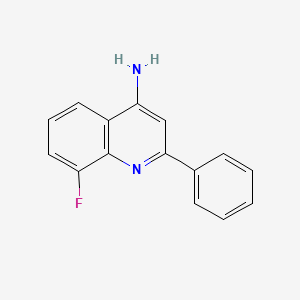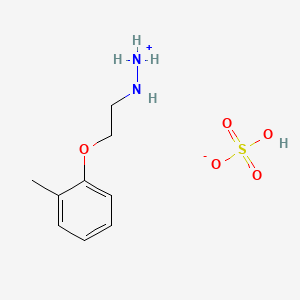
1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate is a chemical compound with the molecular formula C9H14N2O4S It is a hydrazine derivative, which means it contains a hydrazine group (NH-NH2) attached to an organic moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate typically involves the reaction of o-methylphenol with ethylene oxide to form 2-(o-methylphenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate to produce 1-(2-(o-methylphenoxy)ethyl)hydrazine. Finally, the hydrazine derivative is treated with sulfuric acid to obtain the hydrogen sulfate salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate can undergo several types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form various nitrogen-containing compounds.
Reduction: The compound can be reduced to form simpler hydrazine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction could produce simpler hydrazine derivatives. Substitution reactions may result in the formation of various substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can affect various cellular pathways and processes, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenylhydrazine: Another hydrazine derivative with similar chemical properties.
2-(o-Methylphenoxy)ethylamine: A related compound with an amine group instead of a hydrazine group.
Hydrazine sulfate: A simpler hydrazine derivative with similar reactivity.
Uniqueness
1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate is unique due to the presence of both the phenoxy and hydrazine groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
2598-72-3 |
|---|---|
Fórmula molecular |
C9H16N2O5S |
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
hydrogen sulfate;[2-(2-methylphenoxy)ethylamino]azanium |
InChI |
InChI=1S/C9H14N2O.H2O4S/c1-8-4-2-3-5-9(8)12-7-6-11-10;1-5(2,3)4/h2-5,11H,6-7,10H2,1H3;(H2,1,2,3,4) |
Clave InChI |
SWADHONMVDUVJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCCN[NH3+].OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
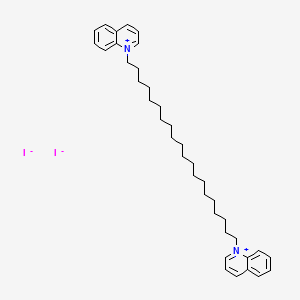
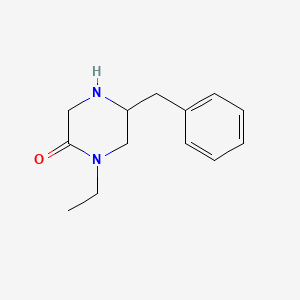
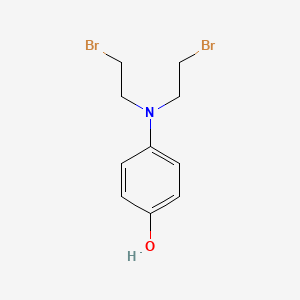
![methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B13747297.png)
